molecular formula C17H19N3O3 B13723796 4-amino-N'-[(1Z)-1-(2,4-dimethoxyphenyl)ethylidene]benzohydrazide

4-amino-N'-[(1Z)-1-(2,4-dimethoxyphenyl)ethylidene]benzohydrazide

Katalognummer: B13723796
Molekulargewicht: 313.35 g/mol
InChI-Schlüssel: XUWFICKNSARJBR-ODLFYWEKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-amino-N’-[(1Z)-1-(2,4-dimethoxyphenyl)ethylidene]benzohydrazide is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a C=N double bond and are formed by the condensation of primary amines with carbonyl compounds

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N’-[(1Z)-1-(2,4-dimethoxyphenyl)ethylidene]benzohydrazide typically involves the condensation reaction between 4-aminobenzohydrazide and 2,4-dimethoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

4-amino-N’-[(1Z)-1-(2,4-dimethoxyphenyl)ethylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the C=N double bond to a single bond, forming amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-amino-N’-[(1Z)-1-(2,4-dimethoxyphenyl)ethylidene]benzohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with interesting properties.

    Biology: Investigated for its potential antibacterial and antifungal activities.

    Medicine: Explored for its potential as an anti-tubercular agent.

    Industry: Utilized in the development of new materials with specific properties, such as photochromic materials.

Wirkmechanismus

The mechanism of action of 4-amino-N’-[(1Z)-1-(2,4-dimethoxyphenyl)ethylidene]benzohydrazide involves its interaction with molecular targets through the C=N double bond. This interaction can lead to the formation of stable complexes with metal ions, which can exhibit various biological activities. The compound’s ability to form hydrogen bonds and participate in π-π interactions also contributes to its biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-amino-N’-[(1Z)-1-(2-thienyl)ethylidene]benzohydrazide
  • 4-amino-N’-[(1Z)-1-(4-methylphenyl)ethylidene]benzohydrazide

Uniqueness

4-amino-N’-[(1Z)-1-(2,4-dimethoxyphenyl)ethylidene]benzohydrazide is unique due to the presence of the 2,4-dimethoxyphenyl group, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds and can influence its reactivity and biological activity.

Eigenschaften

Molekularformel

C17H19N3O3

Molekulargewicht

313.35 g/mol

IUPAC-Name

4-amino-N-[(Z)-1-(2,4-dimethoxyphenyl)ethylideneamino]benzamide

InChI

InChI=1S/C17H19N3O3/c1-11(15-9-8-14(22-2)10-16(15)23-3)19-20-17(21)12-4-6-13(18)7-5-12/h4-10H,18H2,1-3H3,(H,20,21)/b19-11-

InChI-Schlüssel

XUWFICKNSARJBR-ODLFYWEKSA-N

Isomerische SMILES

C/C(=N/NC(=O)C1=CC=C(C=C1)N)/C2=C(C=C(C=C2)OC)OC

Kanonische SMILES

CC(=NNC(=O)C1=CC=C(C=C1)N)C2=C(C=C(C=C2)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.